Cas no 881683-81-4 ((2S)-2-(tert-Butoxy)carbonylamino-8-nonenoic acidethylester)

(2S)-2-(tert-Butoxy)carbonylamino-8-nonenoic acid ethylester is a chiral non-natural amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an ethyl ester moiety. The compound’s key structural advantages include the Boc group’s stability under basic conditions and selective deprotection under acidic conditions, making it suitable for peptide synthesis. The ethyl ester enhances solubility in organic solvents, facilitating purification and handling. The terminal alkene group offers versatility for further functionalization, such as cross-coupling or olefin metathesis reactions. Its high enantiopurity ensures reliability in stereoselective applications. This compound is particularly useful in medicinal chemistry and materials science for constructing complex molecular architectures.
(2S)-2-(tert-Butoxy)carbonylamino-8-nonenoic acidethylester structure
881683-81-4 structure
Product name:(2S)-2-(tert-Butoxy)carbonylamino-8-nonenoic acidethylester
CAS No:881683-81-4
MF:C16H29NO4
MW:299.405765295029
CID:2188670
PubChem ID:46941499

(2S)-2-(tert-Butoxy)carbonylamino-8-nonenoic acidethylester Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-[[(tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester
    • ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoate
    • DB-309781
    • ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoate
    • AKOS015894490
    • 881683-81-4
    • ethyl (2S)-N-Boc-2-amino-non-8-enoate
    • SCHEMBL8091831
    • OBCVBWAIDBESKO-ZDUSSCGKSA-N
    • (2S)-2-(tert-Butoxy)carbonylamino-8-nonenoic acidethylester
    • Inchi: InChI=1S/C16H29NO4/c1-6-8-9-10-11-12-13(14(18)20-7-2)17-15(19)21-16(3,4)5/h6,13H,1,7-12H2,2-5H3,(H,17,19)/t13-/m0/s1
    • InChI Key: OBCVBWAIDBESKO-ZDUSSCGKSA-N
    • SMILES: CCOC(=O)C(CCCCCC=C)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 299.21
  • Monoisotopic Mass: 299.21
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 12
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.6A^2
  • XLogP3: 4.2

Experimental Properties

  • Density: 0.985

(2S)-2-(tert-Butoxy)carbonylamino-8-nonenoic acidethylester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
S281330-10mg
(2S)-2-[[(tert-Butoxy)carbonyl]amino]-8-nonenoic acidethylester
881683-81-4
10mg
$ 585.00 2022-06-03
TRC
S281330-5mg
(2S)-2-[[(tert-Butoxy)carbonyl]amino]-8-nonenoic acidethylester
881683-81-4
5mg
$ 370.00 2022-06-03
TRC
S281330-2.5mg
(2S)-2-[[(tert-Butoxy)carbonyl]amino]-8-nonenoic acidethylester
881683-81-4
2.5mg
$ 200.00 2022-06-03

Additional information on (2S)-2-(tert-Butoxy)carbonylamino-8-nonenoic acidethylester

Recent Advances in the Application of (2S)-2-(tert-Butoxy)carbonylamino-8-nonenoic acid ethylester (CAS: 881683-81-4) in Chemical Biology and Pharmaceutical Research

The compound (2S)-2-(tert-Butoxy)carbonylamino-8-nonenoic acid ethylester (CAS: 881683-81-4) has recently emerged as a significant building block in pharmaceutical synthesis and chemical biology research. This chiral α-amino acid derivative, characterized by its tert-butoxycarbonyl (Boc) protecting group and terminal alkene functionality, has demonstrated remarkable versatility in peptide synthesis and drug discovery applications. Recent studies have highlighted its potential as a key intermediate in the development of novel therapeutic agents targeting various disease pathways.

Structural analysis reveals that the compound's unique features - including the Boc-protected amine at the α-position and the ethyl ester group - contribute to its stability during synthetic transformations while maintaining reactivity for subsequent modifications. The terminal double bond at the 8-position offers an additional handle for further functionalization through various coupling reactions, making it particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry.

In recent synthetic applications, researchers have utilized 881683-81-4 as a crucial intermediate in the preparation of constrained peptidomimetics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effective incorporation into macrocyclic peptide scaffolds targeting protein-protein interactions. The compound's alkene functionality enabled efficient ring-closing metathesis reactions, while the Boc group provided orthogonal protection during solid-phase peptide synthesis.

Pharmacological investigations have revealed promising results when this building block is incorporated into bioactive compounds. Notably, derivatives containing the 881683-81-4 scaffold have shown enhanced membrane permeability compared to their linear peptide counterparts, as evidenced by recent in vitro permeability assays. This property makes it particularly valuable for developing peptide-based therapeutics that require improved bioavailability.

The synthetic accessibility of (2S)-2-(tert-Butoxy)carbonylamino-8-nonenoic acid ethylester has been significantly improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described an optimized large-scale synthesis route with improved yield and purity profile, addressing previous challenges in industrial-scale production. This development is particularly relevant for pharmaceutical companies exploring this scaffold for drug development programs.

Emerging applications in chemical biology have further expanded the utility of this compound. Recent work has demonstrated its effective incorporation into activity-based protein profiling (ABPP) probes, where the terminal alkene serves as a click chemistry handle for subsequent bioconjugation. These advances position 881683-81-4 as a valuable tool for target identification and validation in drug discovery pipelines.

Ongoing research continues to explore novel derivatives and applications of this versatile building block. Current investigations focus on its potential in developing targeted protein degraders (PROTACs) and other bifunctional molecules, where the compound's dual functionality offers unique advantages in molecular design. As the field of peptide therapeutics and chemical probes continues to evolve, (2S)-2-(tert-Butoxy)carbonylamino-8-nonenoic acid ethylester is expected to play an increasingly important role in medicinal chemistry and drug discovery efforts.

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